2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-8-2-4-9(5-3-8)12(11(14)15)6-10(12)7-13/h2-5,10,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
SOZWYNOPWWRXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via [2+1] Cycloaddition
The Simmons-Smith reaction is widely used for cyclopropane ring formation. A representative approach involves:
- Substrate preparation : Ethyl 4-methylcinnamate reacts with diiodomethane in the presence of a Zn-Cu couple.
- Cyclopropanation : The reaction proceeds via a carbene intermediate, forming the cyclopropane ring.
- Hydrolysis : The ester is saponified to the carboxylic acid using NaOH or LiOH.
Example protocol (adapted from US5504245A):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | Zn-Cu, CH₂I₂, Et₂O, 0°C → RT, 12 h | 65–72% |
| Hydrolysis | 6 M NaOH, EtOH/H₂O, reflux, 4 h | 89% |
- Steric hindrance from the 4-methylphenyl group reduces cyclopropanation efficiency.
- Competing side reactions (e.g., dimerization) require careful temperature control.
Diazotization-Hydrolysis Route
This method, inspired by CN110862311A, leverages diazotization to introduce hydroxyl groups:
- Amino precursor synthesis : 1-Amino-2-(4-methylphenyl)cyclopropane-1-carboxylate is prepared via Ullmann coupling.
- Diazotization : NaNO₂/H₂SO₄ converts the amine to a diazonium intermediate.
- Hydrolysis : The diazonium salt decomposes to yield the hydroxymethyl derivative.
| Parameter | Value |
|---|---|
| H₂SO₄ concentration | 1.0 M |
| Reaction temperature | 0–5°C (Step 1), reflux (Step 2) |
| Workup | Ethyl acetate extraction, MgSO₄ drying |
Key data :
- Total yield: 60–70% over two steps.
- Purity: >95% (HPLC).
Oxidation of Aldehyde Intermediates
The oxidation of 2-(hydroxymethyl)-1-(4-methylphenyl)cyclopropanecarboxaldehyde (US5504245A):
- Aldehyde synthesis : Friedel-Crafts acylation of 4-methyltoluene with cyclopropanecarbonyl chloride.
- Oxidation : Molecular oxygen (O₂) at 80–100°C in a solvent-free system.
- No catalyst required, reducing costs.
- Scalable to industrial production.
- Requires strict control of O₂ flow to prevent over-oxidation.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Simmons-Smith | 58–65 | Moderate | High regioselectivity |
| Diazotization | 60–70 | High | Mild conditions |
| Oxidation | 75–82 | High | Catalyst-free |
Functional Group Transformations
Hydroxymethyl Group Introduction
- Mitsunobu reaction : Uses diethyl azodicarboxylate (DEAD) and PPh₃ to convert alcohols.
- Protection-deprotection : TBS ether protection prevents oxidation during cyclopropanation.
Carboxylic Acid Synthesis
- Krapcho decarboxylation : Removes ester groups under acidic conditions.
- Oxidative cleavage : Ozone or RuO₄ converts alkenes to carboxylic acids.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nitric acid, bromine, chlorine
Major Products
Oxidation: 2-(Carboxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Reduction: 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can act as a reactive site, participating in various biochemical reactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of the target compound with structurally related cyclopropane derivatives:
Key Observations:
- Polarity: The hydroxymethyl and carboxylic acid groups in the target compound likely confer higher water solubility compared to analogs with non-polar substituents (e.g., trifluoromethyl or isopropyl groups) .
- Steric Effects : Bulky substituents, such as isopropyl in , may limit interactions with enzyme active sites compared to smaller groups like hydroxymethyl.
Biological Activity
2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid, with the CAS number 63106-88-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and other relevant pharmacological effects.
- Molecular Formula : CHO
- Molecular Weight : 206.24 g/mol
- Structure : The compound features a cyclopropane ring with hydroxymethyl and carboxylic acid functional groups, contributing to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory agent and an inhibitor of specific enzymes.
Anti-Inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of cyclopropane carboxylic acids can inhibit the NF-κB pathway, which is crucial in inflammatory responses. In particular:
- Case Study : A study demonstrated that a related compound reduced symptoms of ulcerative colitis in vivo at a dosage of 60 mg/kg with minimal side effects .
- Mechanism : The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and the inhibition of key signaling pathways such as ERK2 and JNK3 .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways:
- Enzyme Targeting : Molecular docking studies have identified that cyclopropane derivatives can bind effectively to enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a role in ethylene biosynthesis in plants. This suggests potential applications in agricultural biochemistry .
| Compound | Binding Affinity (ΔG kcal/mol) | Binding Constant (Kb M) |
|---|---|---|
| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.9385×10 |
| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10 |
| (1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.2 | 3.53×10 |
This table summarizes the binding affinities and constants for various derivatives, indicating their potential efficacy as enzyme inhibitors.
Pharmacological Implications
The pharmacological implications of this compound are significant, particularly in the development of new therapeutic agents targeting inflammatory diseases and metabolic disorders. The ability to inhibit key enzymes involved in ethylene production also opens avenues for agricultural applications.
Q & A
Basic Questions
Q. What are the key analytical techniques for confirming the structural integrity and purity of 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclopropane ring geometry and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular formula, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98% by area normalization). Polarimetry or chiral HPLC may be required to resolve enantiomers if stereoisomerism is present .
Q. What synthetic strategies are commonly employed for cyclopropane derivatives like this compound?
- Methodology : Cyclopropanation via Simmons-Smith reactions (using Zn/Cu couples) or transition-metal-catalyzed [2+1] cycloadditions are standard. For hydroxymethyl incorporation, post-cyclopropanation functionalization (e.g., ester hydrolysis or hydroxyl group protection) is often necessary. Solvent selection (e.g., dichloromethane for Simmons-Smith) and temperature control (0–25°C) are critical for yield optimization .
Q. How does the hydroxymethyl group influence the compound’s solubility and formulation in biological assays?
- Methodology : The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility for in vitro assays. Solubility can be quantified via shake-flask methods in PBS (pH 7.4) or DMSO-water mixtures. For in vivo studies, prodrug strategies (e.g., esterification) may mitigate rapid clearance due to the polar group .
Advanced Research Questions
Q. What are the optimal enantioselective synthetic routes for achieving high stereochemical purity in this cyclopropane derivative?
- Methodology : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., Cinchona alkaloids) can control stereochemistry during cyclopropanation. For example, Shi epoxidation followed by ring-opening with hydroxymethyl nucleophiles may yield the desired (1R,2S) configuration. Enantiomeric excess (ee) should be validated via chiral HPLC or NMR with chiral shift reagents .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodology : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- In vitro : Use hepatic microsomal assays to assess metabolic stability.
- In vivo : Pharmacokinetic (PK) profiling (e.g., AUC, Cmax) in rodent models identifies absorption barriers.
- Structural Modifications : Introduce metabolically stable groups (e.g., fluorination of the 4-methylphenyl ring) based on SAR studies .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the 4-methylphenyl substituent?
- Methodology :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the 4-position.
- Biological Assays : Compare IC50 values in target-specific assays (e.g., enzyme inhibition).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with receptors, correlating with experimental data .
Q. How does the hydroxymethyl group affect hydrogen-bonding interactions compared to methyl or carboxylate analogs?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction reveals hydrogen-bonding patterns (e.g., O-H···O interactions with protein residues).
- Thermodynamic Studies : Isothermal Titration Calorimetry (ITC) quantifies binding affinity changes when replacing hydroxymethyl with methyl groups.
- Comparative SAR : Analog libraries lacking the hydroxymethyl group show reduced activity in serotonin reuptake assays, highlighting its role in target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
